molecular formula C12H16O2 B13673935 Methyl 3-(o-tolyl)butanoate

Methyl 3-(o-tolyl)butanoate

Cat. No.: B13673935
M. Wt: 192.25 g/mol
InChI Key: PNCCOFCEHRGYJU-UHFFFAOYSA-N
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Description

Methyl 3-(o-tolyl)butanoate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in nature. This particular compound is derived from the esterification of 3-(o-tolyl)butanoic acid with methanol. It is characterized by its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(o-tolyl)butanoate can be synthesized through the esterification of 3-(o-tolyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-(o-tolyl)butanoic acid+methanolH2SO4Methyl 3-(o-tolyl)butanoate+water\text{3-(o-tolyl)butanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(o-tolyl)butanoic acid+methanolH2​SO4​​Methyl 3-(o-tolyl)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)butanoate

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-11(9)10(2)8-12(13)14-3/h4-7,10H,8H2,1-3H3

InChI Key

PNCCOFCEHRGYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)OC

Origin of Product

United States

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